molecular formula C20H24N2O3S B12160372 N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12160372
M. Wt: 372.5 g/mol
InChI Key: NFSIQRXSKVNLJR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced through an alkylation reaction using 2-methoxyethyl halide and a base such as potassium carbonate.

    Final Coupling with 3-Methylphenylcarbonyl Chloride: The final step involves coupling the intermediate with 3-methylphenylcarbonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is of interest for its potential pharmacological effects. It may act on specific molecular targets, offering therapeutic benefits for various conditions. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(2-methoxyethyl)-2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-13-6-5-7-14(12-13)18(23)22-20-17(19(24)21-10-11-25-2)15-8-3-4-9-16(15)26-20/h5-7,12H,3-4,8-11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

NFSIQRXSKVNLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origin of Product

United States

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